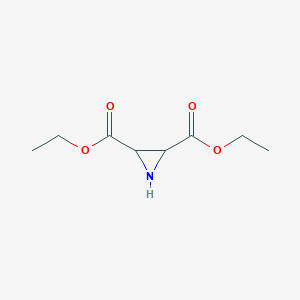

2,3-diethyl aziridine-2,3-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

diethyl aziridine-2,3-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3 |

InChI Key |

ZDCRASVHGJDHRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N1)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Diethyl Aziridine 2,3 Dicarboxylate and Analogues

Stereoselective Synthesis of Aziridine-2,3-dicarboxylates

The controlled introduction of stereocenters at the C2 and C3 positions of the aziridine (B145994) ring is crucial for their application in asymmetric synthesis. Various strategies have been developed to achieve high levels of stereoselectivity, which can be broadly categorized into asymmetric aziridination reactions and cyclization approaches.

Asymmetric Aziridination Reactions

Asymmetric aziridination involves the direct formation of the aziridine ring in an enantioselective or diastereoselective manner, often through the reaction of an alkene or an imine with a nitrene or carbene source.

The use of chiral catalysts to control the stereochemical outcome of aziridination reactions is a powerful and widely employed strategy. These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

A multi-component asymmetric aza-Darzens reaction catalyzed by a chiral Brønsted acid has been reported for the synthesis of N-aryl-cis-aziridine carboxylate esters. nih.gov This method utilizes a BINOL N-triflylphosphoramide catalyst to activate the imine, facilitating its reaction with an alkyl diazoacetate. nih.gov The reaction proceeds with high enantioselectivity for a variety of substrates.

For instance, the reaction of an imine derived from 2-tert-butoxyaniline and various aldehydes with tert-butyl diazoacetate in the presence of a chiral phosphoric acid catalyst affords the corresponding cis-aziridines in excellent yields and high enantiomeric excess (ee). nih.gov A study optimizing this reaction found that chloroform (B151607) at -60 °C was the ideal condition for the transformation of 2-(tert-butoxyphenyl)imine, resulting in the desired cis-aziridine with 98% ee and 95% yield. nih.gov

| Entry | Aldehyde | Amine | Diazoacetate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | p-Anisidine | Ethyl diazoacetate | 10 | 87 | 16 |

| 2 | Benzaldehyde | 2-tert-Butoxyaniline | tert-Butyl diazoacetate | 1 | 95 | 98 |

| 3 | 4-Nitrobenzaldehyde | 2-tert-Butoxyaniline | tert-Butyl diazoacetate | 1 | 98 | 99 |

| 4 | 2-Naphthaldehyde | 2-tert-Butoxyaniline | tert-Butyl diazoacetate | 1 | 96 | 99 |

| 5 | Furfural | 2-tert-Butoxyaniline | tert-Butyl diazoacetate | 1 | 61 | 90 |

Data sourced from a study on asymmetric aza-Darzens reactions. nih.gov

Furthermore, chiral catalysts derived from vaulted biaryls such as VANOL and VAPOL have proven effective in the asymmetric synthesis of trisubstituted aziridines. msu.edu These catalysts can be used to produce either cis- or trans-isomers of aziridine-2-carboxylate (B8329488) esters with high diastereo- and enantioselectivity. msu.edu

In substrate-controlled synthesis, the stereochemical outcome of the reaction is dictated by a chiral element already present in one of the starting materials. This approach is particularly useful for the synthesis of diastereomerically pure aziridines.

A common strategy involves the use of chiral sulfinimines, where a chiral sulfinyl group attached to the imine nitrogen directs the nucleophilic attack of a sulfur ylide. The reaction of (S)-N-tert-butanesulfinyl ketimines with dimethylsulfonium methylide has been shown to produce trifluoromethylated aziridines with good diastereoselectivity. researchgate.net

| Entry | R group on Ketimine | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 93 | >99:1 |

| 2 | 4-Chlorophenyl | 85 | 98:2 |

| 3 | 4-Methoxyphenyl | 88 | 97:3 |

| 4 | 2-Thienyl | 75 | 95:5 |

| 5 | Cyclohexyl | 45 | 86:14 |

Data represents the diastereoselective synthesis of trifluoromethylated aziridines. researchgate.net

A novel approach to the asymmetric synthesis of aziridines involves the enantioselective protonation of a prochiral enamine intermediate. d-nb.infonih.govnih.govmanchester.ac.ukchemrxiv.org This method generates a chiral vicinal chloroamine, which can then be converted to the corresponding aziridine in a one-pot process by treatment with a base. d-nb.infonih.govnih.gov The key to this strategy is the use of a chiral Brønsted acid to control the stereochemistry of the protonation step. d-nb.infonih.govnih.govmanchester.ac.ukchemrxiv.org

The reaction of a chlorovinyl quinoline (B57606) with an aniline (B41778) derivative in the presence of a chiral phosphoric acid catalyst generates a prochiral chloroenamine. nih.gov Subsequent enantioselective protonation and in situ cyclization with a base affords the heterocycle-substituted aziridine with high enantioselectivity. d-nb.infonih.gov This method has been shown to be effective for a range of N-aryl components. d-nb.info

Cyclization Approaches to Aziridine Ring Formation

The formation of the aziridine ring through the cyclization of an acyclic precursor is a fundamental and widely used synthetic strategy.

One of the most direct methods for forming an aziridine ring is through the intramolecular nucleophilic displacement of a leaving group by an adjacent amine. This reaction is analogous to the formation of epoxides from halohydrins. wikipedia.org

A notable example directly relevant to the target compound is the synthesis of enantiopure trans-aziridine-2,3-dicarboxylates from the corresponding anti-3-azido-2-hydroxysuccinates. researchgate.net Specifically, diethyl (2R,3R)-(-)-oxirane-2,3-dicarboxylate can be converted into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate. researchgate.net This two-step process involves the ring-opening of the epoxide with trimethylsilyl (B98337) azide (B81097), followed by treatment with triphenylphosphine (B44618) to induce cyclization. researchgate.net This method has been successfully applied to synthesize various dialkyl trans-aziridines in good yields. researchgate.net

| Diester | Yield (%) |

| Dimethyl | 75 |

| Diethyl | 72 |

| Dibenzyl | 70 |

| Diallyl | 73 |

Yields for the synthesis of trans-aziridine-2,3-dicarboxylates from anti-3-azido-2-hydroxysuccinates. researchgate.net

Conversion from Epoxides via Azido (B1232118) Alcohols (Staudinger Reaction)

A well-established method for the synthesis of aziridines from epoxides proceeds through a two-step sequence involving the formation of an intermediate azido alcohol, followed by a ring-closing reaction. This transformation is often accomplished using the Staudinger reaction.

The initial step involves the ring-opening of an epoxide with an azide nucleophile, typically sodium azide. This reaction proceeds via an S\textsubscript{N}2 mechanism, leading to the formation of a β-azido alcohol. The regioselectivity of this step is crucial and can be influenced by the steric and electronic properties of the epoxide substituents.

The subsequent and key step is the Staudinger reaction, which converts the azido alcohol into an aziridine. wikipedia.org In this reaction, a phosphine (B1218219), most commonly triphenylphosphine, reacts with the organic azide to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen gas (N₂) to generate an iminophosphorane. organic-chemistry.org The mechanism centers on the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group. wikipedia.org The resulting iminophosphorane is then subjected to an intramolecular cyclization. The nitrogen of the iminophosphorane acts as a nucleophile, attacking the adjacent carbon bearing the hydroxyl group (which is a good leaving group after activation, or in some cases, directly displaces it), leading to the formation of the aziridine ring and triphenylphosphine oxide as a byproduct. organicchemistrytutor.com This intramolecular version of the aza-Wittig reaction is a mild and efficient way to achieve the cyclization.

Reactions Involving α-Chloroimines

The De Kimpe aziridine synthesis provides a versatile method for the preparation of aziridines from α-chloroimines. organic-chemistry.org This reaction involves the treatment of an α-chloroimine with a nucleophile, such as a hydride, cyanide, or a Grignard reagent. wikipedia.org

The mechanism of the De Kimpe synthesis proceeds in two key steps. First, the nucleophile adds to the imino carbon of the α-chloroimine, forming a tetrahedral intermediate. wikiwand.com This is a standard nucleophilic addition to a carbon-nitrogen double bond. The subsequent step is an intramolecular nucleophilic substitution. The negatively charged nitrogen atom of the intermediate attacks the α-carbon, displacing the chloride leaving group and forming the three-membered aziridine ring. wikipedia.org

This method is applicable to both aldimines and ketimines. organic-chemistry.org For certain substrates, particularly ketimines where the substituents on the α-carbon are not identical, mixtures of cis and trans-substituted aziridines may be obtained. organic-chemistry.org However, in some cases, high diastereoselectivity can be achieved. For instance, the reaction of α,α-dichloroarylketimines with lithium aluminum hydride can lead to the exclusive formation of cis-aziridines. organic-chemistry.org The use of chiral auxiliaries, such as a tert-butanesulfinyl group on the imine nitrogen, allows for the diastereoselective synthesis of chiral aziridines. organic-chemistry.org

Gabriel-Cromwell Strategy for Aziridine Synthesis

The Gabriel-Cromwell reaction is another effective strategy for the synthesis of aziridines, particularly for N-substituted derivatives. researchgate.nettandfonline.com This method is a one-pot, multi-step process that begins with an α,β-unsaturated carbonyl compound. tandfonline.com

The reaction sequence involves several distinct transformations:

Bromination: The α,β-unsaturated carbonyl compound is first treated with bromine, which adds across the double bond to form a dibromo derivative. researchgate.net

Elimination: The dibromo intermediate then undergoes elimination of hydrogen bromide (HBr) to form an α-bromo-α,β-unsaturated carbonyl compound. tandfonline.com

Conjugate Addition: An amine is then added to the reaction mixture, which undergoes a conjugate addition (Michael addition) to the α-bromo-α,β-unsaturated system. tandfonline.com

Intramolecular Cyclization: The final step is an intramolecular nucleophilic substitution, where the nitrogen atom attacks the α-carbon, displacing the bromide ion to form the aziridine ring. tandfonline.com

This strategy has been successfully applied to the synthesis of various substituted aziridines, including those with ferrocenyl groups. researchgate.net The reaction can provide high yields of the desired aziridine products. tandfonline.com Furthermore, this method has been adapted for the asymmetric synthesis of chiral aziridines by employing chiral auxiliaries. tandfonline.com The Gabriel-Cromwell reaction has also been utilized in the synthesis of N-sugar substituted chiral aziridines. nih.govresearchgate.net

Cycloaddition Reactions for Aziridine Derivatives

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds, including aziridines. These reactions involve the direct formation of the ring from two or more unsaturated molecules.

Nitrene Addition to Alkenes

The addition of a nitrene to an alkene is a well-established and direct method for the synthesis of aziridines. wikipedia.org A nitrene is a neutral, electron-deficient species containing a nitrogen atom with a lone pair of electrons and an unfilled octet. This high reactivity allows it to readily add across a carbon-carbon double bond.

Nitrenes can be generated from various precursors, including the photolysis or thermolysis of organic azides. nih.gov Transition metal catalysts are also widely used to generate nitrene intermediates from sources like haloamines, azides, or hypervalent iodine reagents. nih.gov For instance, copper halides have been shown to be effective catalysts for the aziridination of olefins using Bromamine-T as a nitrene source. nih.gov

The reaction of a nitrene with an alkene, such as diethyl fumarate (B1241708) (a precursor to the diethyl ester of aziridine-2,3-dicarboxylic acid), proceeds via a concerted [2+1] cycloaddition mechanism. The stereochemistry of the alkene is generally retained in the resulting aziridine, indicating a stereospecific reaction. This method is particularly useful for the synthesis of N-sulfonylated aziridines, which are valuable synthetic intermediates. nih.gov The choice of nitrene precursor and reaction conditions, including the use of photosensitizers, can influence the efficiency and selectivity of the aziridination process. nih.gov

Metal-Catalyzed Condensation of Imines with Diazoesters

The metal-catalyzed reaction of imines with diazoesters is a powerful method for the synthesis of aziridine-2-carboxylates. This reaction involves the formal addition of a carbene fragment, derived from the diazoester, to the carbon-nitrogen double bond of the imine.

A variety of metal catalysts can be employed for this transformation, including those based on rhodium, copper, and other transition metals. researchgate.net For example, dirhodium tetraacetate is an effective catalyst for the addition of diazoacetoacetates to aromatic imines, leading to highly functionalized aziridines with excellent stereoselectivity. researchgate.net Rhodium(III)-catalyzed arylation of imines also represents a method for C-C bond formation relevant to the synthesis of substituted amines. nih.gov

The generally accepted mechanism involves the reaction of the metal catalyst with the diazoester to form a metal-carbene intermediate. This highly reactive species then reacts with the imine. The exact pathway can vary depending on the specific catalyst and substrates, but it often involves the formation of an ylide intermediate, which then undergoes cyclization to form the aziridine ring. The stereoselectivity of the reaction, particularly the formation of cis or trans isomers, can be influenced by the choice of catalyst, solvent, and the substituents on both the imine and the diazoester.

Green Chemistry Principles in Aziridine-2,3-dicarboxylate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including aziridine-2,3-dicarboxylates, to minimize environmental impact and enhance sustainability. These principles focus on aspects such as atom economy, the use of safer solvents, and the development of catalytic and energy-efficient processes.

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com In this regard, cycloaddition reactions, such as the nitrene addition to alkenes (Section 2.1.3.1), are highly desirable as they are, in principle, 100% atom-economical. researchgate.net In contrast, reactions that involve the use of protecting groups or generate stoichiometric byproducts, such as the Staudinger reaction (which produces triphenylphosphine oxide), have lower atom economies. acs.orgskpharmteco.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, while reducing the amount of waste generated. mdpi.com Metal-catalyzed syntheses of aziridines, such as the condensation of imines with diazoesters (Section 2.1.3.2), are examples of this principle in action. The development of more efficient and recyclable catalysts is an ongoing area of research aimed at further improving the green credentials of these synthetic routes.

Safer Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. sci-hub.se There is a significant push to replace hazardous solvents like chlorinated hydrocarbons and some dipolar aprotic solvents with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. whiterose.ac.ukutoronto.ca Solvent selection guides have been developed to aid chemists in choosing more environmentally benign options. rsc.org Additionally, performing reactions under solvent-free conditions or in aqueous media, where possible, can significantly reduce the environmental footprint of a synthesis. sci-hub.st The development of synthetic methods that can be performed at ambient temperature and pressure also contributes to a more sustainable process by reducing energy consumption. researchgate.net

Development of Sustainable Catalysts and Solvents

The development of sustainable synthetic methods for aziridines is driven by the need to reduce environmental impact by minimizing waste and avoiding hazardous substances. Research in this area for 2,3-diethyl aziridine-2,3-dicarboxylate and its analogues has focused on the use of greener solvents and the exploration of efficient catalytic systems that can replace stoichiometric reagents.

A known method for the synthesis of enantiopure trans-aziridine-2,3-dicarboxylates, including the diethyl ester, involves the treatment of the corresponding anti-3-azido-2-hydroxysuccinates with triphenylphosphine (PPh₃) in N,N-dimethylformamide (DMF). This reaction, a variation of the Staudinger ligation, proceeds with good yields of 70-75%. nih.gov While effective, this method utilizes a stoichiometric amount of triphenylphosphine, generating triphenylphosphine oxide as a byproduct, and employs DMF, a solvent with environmental and health concerns.

In the pursuit of more sustainable alternatives, research has explored greener solvents for similar transformations. For instance, cyclopentyl methyl ether (CPME) has been identified as an environmentally benign solvent for the synthesis of other functionalized aziridines. nih.gov The use of water as a solvent and catalyst in the regioselective ring-opening of aziridines also highlights a greener approach in aziridine chemistry. nih.gov While not yet specifically reported for this compound, these greener solvents present viable alternatives to DMF for its synthesis via the Staudinger-type reaction of the corresponding azido alcohol.

The replacement of stoichiometric reagents like triphenylphosphine is another key aspect of developing sustainable methodologies. Organocatalysis, for example, has emerged as a powerful tool in asymmetric synthesis. While specific organocatalysts for the direct synthesis of this compound are not yet prevalent in the literature, the broader success of organocatalysis in aziridination reactions suggests a promising avenue for future research. dcu.ie

The following table summarizes traditional and potential greener solvent alternatives for the synthesis of dialkyl aziridine-2,3-dicarboxylates.

| Reaction Type | Traditional Solvent | Potential Green Alternative | Rationale for Alternative |

|---|---|---|---|

| Staudinger-type cyclization of azido alcohols | DMF | Cyclopentyl Methyl Ether (CPME) | Lower environmental impact, favorable boiling point for energy efficiency. nih.gov |

| General Aziridination Reactions | Dichloromethane, Acetonitrile | Water, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity and environmental persistence. nih.govnih.gov |

Applications in Flow Chemistry

Flow chemistry has garnered significant attention as a tool for developing safer, more efficient, and scalable chemical processes. The synthesis of aziridines, particularly from potentially hazardous intermediates like organic azides, is well-suited for flow chemistry applications. The small reactor volumes and excellent heat and mass transfer in microreactors allow for the safe handling of reactive intermediates and can lead to improved reaction control and product yields. nih.gov

A mixed flow-batch approach has been successfully developed for the synthesis of other functionalized NH-aziridines from vinyl azides, where the hazardous vinyl azide is converted to a more stable 2H-azirine in a microfluidic reactor before subsequent batch functionalization. nih.gov This strategy demonstrates the potential of flow chemistry to mitigate the risks associated with energetic intermediates.

The table below outlines a conceptual flow chemistry process for the synthesis of this compound based on the Staudinger reaction of the corresponding azido alcohol.

| Process Step | Description | Key Parameters | Advantages in Flow |

|---|---|---|---|

| Azido alcohol formation | Ring opening of a suitable epoxide with an azide source. | Residence time, temperature, stoichiometry. | Controlled reaction conditions, potential for in-line purification. |

| Staudinger Cyclization | Reaction of the azido alcohol with a phosphine reagent. | Residence time, temperature, mixing efficiency. | Safe handling of the azide, rapid screening of reaction conditions, improved heat transfer for exothermic reactions. |

| Work-up and Purification | In-line extraction or use of scavenger resins. | Solvent choice, resin capacity. | Automation, reduced manual handling, continuous product isolation. |

The application of flow chemistry to the synthesis of this compound and its analogues holds significant promise for developing more sustainable and efficient manufacturing processes.

Computational and Theoretical Studies on 2,3 Diethyl Aziridine 2,3 Dicarboxylate Reactivity

Quantum Chemical Computations for Elucidating Reaction Pathways and Transition States

Quantum chemical computations are fundamental to mapping the potential energy surface of a chemical reaction. These calculations allow for the identification of reactants, products, intermediates, and, most crucially, transition states—the high-energy structures that represent the bottleneck of a reaction. The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate.

For aziridine (B145994) derivatives, a primary area of computational investigation is the ring-opening reaction, driven by the release of inherent ring strain (approximately 26-27 kcal/mol). clockss.org Quantum chemical methods are employed to model the pathways of these reactions under various conditions and with different nucleophiles. For instance, in reactions involving aziridines, computational studies can distinguish between S(_N)1 and S(_N)2-type mechanisms. The calculations can reveal whether the reaction proceeds through a discrete intermediate (like an aziridinium (B1262131) ion) or a concerted process where bond-breaking and bond-making occur simultaneously.

A central application of these computations is the characterization of transition state geometries. By analyzing the bond lengths, angles, and vibrational frequencies of a calculated transition state, chemists can confirm that it correctly connects the reactants and products and can understand the electronic and steric factors that stabilize or destabilize it. For example, in the nucleophilic ring-opening of an aziridine, computations can model the trajectory of the incoming nucleophile and the simultaneous or subsequent cleavage of a C-N bond in the ring.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost. DFT methods calculate the energy of a molecule based on its electron density, which provides a robust framework for investigating the reactivity of compounds like 2,3-diethyl aziridine-2,3-dicarboxylate.

DFT is particularly powerful for elucidating complex multi-step reaction mechanisms. For instance, in the synthesis of highly substituted aziridines, computational studies supported by DFT have been used to suggest and validate rearrangement pathways. rsc.org These calculations can map out the entire reaction coordinate, providing the relative energies of all intermediates and transition states.

One common application is the study of cycloaddition reactions involving aziridines or their precursors. DFT calculations can help determine whether a reaction is concerted or stepwise and can explain the observed regioselectivity and stereoselectivity. For example, in the formation of aziridines from sulfur ylides and imines, DFT studies have been performed to support the generally accepted mechanism and to explain the observed cis/trans selectivities. Current time information in Edmonton, CA. These studies model the formation of betaine (B1666868) intermediates and the subsequent ring-closure, calculating the energy barriers for each step.

Prediction and Understanding of Stereochemical Outcomes and Regioselectivity

Many reactions involving chiral aziridines, such as this compound, can yield multiple stereoisomers. Computational methods are exceptionally useful for predicting and rationalizing the stereochemical outcomes of such reactions. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict which product will be formed preferentially.

For example, in the ring-opening of a substituted aziridine, a nucleophile can attack one of two electrophilic carbon atoms (regioselectivity) and can do so from different faces of the molecule, leading to different stereoisomers. DFT calculations can model the transition states for all possible attack pathways. The pathway with the lowest activation energy is predicted to be the major one. These predictions are often in excellent agreement with experimental observations.

In a computational study on the formation of aziridines from semistabilized sulfur ylides, DFT analysis indicated that the transition state structures are governed by steric strain, which influences the mode of addition and ultimately the cis/trans selectivity of the final aziridine product. Current time information in Edmonton, CA. The low trans selectivity observed was accounted for by favorable Coulombic interactions and C-H···O hydrogen bonding in the transition state leading to the cis product. Current time information in Edmonton, CA. Such detailed insights are invaluable for designing stereoselective syntheses.

Table 1: Hypothetical DFT Data for Nucleophilic Attack on an Activated Aziridine-2,3-dicarboxylate Analog This table is illustrative, based on typical findings for related systems, as specific data for this compound was not available in the cited literature.

| Nucleophile | Site of Attack | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | C2 | 15.2 | Attack at C2 |

| Azide (N₃⁻) | C3 | 18.5 | |

| Cyanide (CN⁻) | C2 | 16.8 | Attack at C2 |

| Cyanide (CN⁻) | C3 | 20.1 | |

| Thiolate (RS⁻) | C2 | 14.5 | Attack at C2 |

| Thiolate (RS⁻) | C3 | 17.9 |

Kinetic Studies and Mechanistic Modeling

Computational chemistry provides a powerful avenue for kinetic studies by calculating reaction rates from first principles. Using Transition State Theory (TST), the rate constant (k) of a reaction can be estimated from the calculated Gibbs free energy of activation (ΔG‡).

This approach allows for the systematic investigation of how factors like temperature, solvent, and substituents affect reaction rates. For instance, DFT calculations can be performed with continuum solvent models to simulate how a reaction would proceed in different solvents, explaining why some reactions are faster in polar versus non-polar environments.

Mechanistic modeling combines these kinetic calculations with the full reaction pathway to create a comprehensive model of the reaction dynamics. This can be used to predict product distributions over time and to identify the rate-determining step of a reaction—the step with the highest energy transition state. For reactions involving aziridine-2,3-dicarboxylates, such models could be used to optimize reaction conditions to favor the formation of a desired product and minimize side reactions. For example, in reactions where an aziridine is formed from stabilized ylides, the elimination step was found to be rate- and selectivity-determining due to the endothermicity of the initial betaine formation and a high barrier to ring closure. Current time information in Edmonton, CA.

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of aziridine (B145994) derivatives. It allows for the unambiguous determination of relative stereochemistry and the real-time monitoring of chemical transformations.

For substituted aziridines, ¹H NMR spectroscopy is particularly powerful for assigning stereoisomers (cis/trans). The protons attached to the three-membered aziridine ring have characteristic chemical shifts, typically appearing in the δ 1.5-3.0 ppm range. ipb.pt The key to distinguishing between diastereomers lies in the vicinal coupling constants (³J) between the protons on the C2 and C3 carbons of the ring. Generally, the coupling constant for trans-related protons is smaller than that for cis-related protons, a principle that allows for definitive stereochemical assignment. ipb.pt

In ¹³C NMR spectra, the carbon atoms of the aziridine ring typically resonate at δ 30-50 ppm. ipb.pt The specific chemical shifts are influenced by the nature of the substituents on both the carbon and nitrogen atoms.

Furthermore, NMR is an effective tool for monitoring the progress of reactions involving aziridines. researchgate.net For instance, in a reaction where the aziridine ring is opened or modified, new signals corresponding to the product will appear in the NMR spectrum over time, while the signals of the starting material diminish. By acquiring spectra at different time intervals, kinetic data can be obtained, and the formation of any intermediates or byproducts can be identified, providing a comprehensive picture of the reaction pathway. researchgate.net

Table 1: Representative ¹H NMR Data for Aziridine Ring Protons

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (³J, Hz) | Stereochemical Implication |

| Aziridine Ring C-H | 1.5 - 3.0 | - | General region for ring protons. ipb.pt |

| Vicinal (C2-H, C3-H) | - | 5 - 6 | Typically assigned to cis isomers. ipb.pt |

| Vicinal (C2-H, C3-H) | - | 0 - 2 | Typically assigned to trans isomers. ipb.pt |

Table 2: Representative ¹³C NMR Data for Aziridine Ring Carbons

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Aziridine Ring C | 30 - 50 | Shift is dependent on attached substituents. ipb.pt |

| Unsubstituted Aziridine C | 18.2 | Reference value for the parent aziridine ring. ipb.pt |

X-ray Crystallography for Absolute Configuration Determination

While NMR spectroscopy excels at determining the relative arrangement of atoms, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule in the solid state. nih.govspringernature.com This technique provides an exact three-dimensional map of electron density within a single crystal, allowing for the precise measurement of bond lengths, bond angles, and the spatial relationship between all atoms.

The process requires growing a suitable single crystal of the enantiomerically pure compound. This crystal is then exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. thieme-connect.de By analyzing the positions and intensities of the diffracted spots, the crystal structure can be solved.

To determine the absolute configuration, a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. thieme-connect.de When the X-ray radiation used is near the absorption edge of a heavier atom in the structure, it causes a phase shift in the scattered X-rays. This effect breaks the symmetry of the diffraction pattern, allowing for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.gov The analysis of Bijvoet pairs—reflections that would be identical in the absence of anomalous scattering—enables the unambiguous assignment of the R or S configuration at each stereocenter. nih.gov

Mass Spectrometry in Reaction Analysis

Mass spectrometry (MS) is a vital analytical tool for characterizing reaction products and intermediates involving 2,3-diethyl aziridine-2,3-dicarboxylate. It provides information about the molecular weight and elemental composition of a compound.

In the context of reaction analysis, mass spectrometry is frequently used to confirm the identity of a synthesized product. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). nih.govsemanticscholar.org This precision allows for the calculation of a unique elemental formula, confirming that the desired chemical transformation has occurred. For example, after a reaction, an ESI-HRMS analysis can be used to find the [M+H]⁺ or [M+Na]⁺ ion, and its measured mass can be compared to the calculated mass for the expected product, providing strong evidence for its formation. nih.govsemanticscholar.org

Mass spectrometry can also be used to identify intermediates in a reaction mixture, although their transient nature can make this challenging. By coupling a reaction vessel directly to a mass spectrometer, it is sometimes possible to detect short-lived species and gain a more complete understanding of the reaction mechanism.

Table 3: Application of Mass Spectrometry Techniques

| Technique | Ionization Method | Information Provided | Application in Aziridine Chemistry |

| HRMS | ESI (Electrospray Ionization) | Highly accurate mass-to-charge ratio (m/z). semanticscholar.org | Confirmation of product identity by matching experimental mass to the calculated elemental formula. nih.gov |

| GC-MS | CI (Chemical Ionization) | Molecular weight of parent compound and fragmentation patterns. | Analysis of reaction mixtures and identification of components. ru.nl |

Applications of 2,3 Diethyl Aziridine 2,3 Dicarboxylate As a Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The inherent ring strain of aziridines makes them valuable precursors for the synthesis of a variety of heterocyclic systems through ring-expansion and cycloaddition reactions. researchgate.net The presence of the dicarboxylate functionality in the 2 and 3 positions further activates the ring, facilitating transformations into larger, more complex structures.

Formation of 4- to 7-Membered Heterocycles (e.g., Azetidines, Imidazoles, Thiazoles, Pyrazines, Pyrimidines, Benzothiazines, Benzodiazepines)

Aziridine-2,3-dicarboxylates serve as synthons for a diverse range of larger heterocyclic rings. The synthetic strategies typically involve either the ring expansion of the aziridine (B145994) or its use as a 1,3-dipole in cycloaddition reactions. researchgate.net

Azetidines : Four-membered azetidine (B1206935) rings can be synthesized from aziridines through ring expansion. A common method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which proceeds via nucleophilic ring-opening followed by intramolecular cyclization. organic-chemistry.org Another approach is the thermal isomerization of certain aziridine-2-carboxylates to the thermodynamically more stable azetidine-3-carboxylates. nih.gov

Imidazoles, Thiazoles, and Other Five-Membered Heterocycles : The reaction of aziridine-2,3-dicarboxylates with thiocarbonyl compounds provides a route to sulfur-containing five-membered heterocycles like thiazolidines. researchgate.net This transformation occurs via an annulation process where the aziridine ring opens to form an azomethine ylide, which then undergoes a [3+2] cycloaddition with the C=S bond of the thioketone. researchgate.net This methodology has been used to prepare various thioheterocycles. researchgate.net Similarly, reactions with other dipolarophiles can lead to imidazoles and oxazoles. researchgate.netrsc.org

Six- and Seven-Membered Heterocycles : The versatility of aziridines extends to the synthesis of larger rings such as pyrazines, pyrimidines, and benzodiazepines. researchgate.net These syntheses often involve multi-step sequences where the aziridine is first opened by a suitable nucleophile, and the resulting intermediate is then cyclized to form the target heterocycle.

Oxazolidine (B1195125) Derivatives via Annulation

Oxazolidine derivatives can be synthesized through the 1,3-dipolar cycloaddition of azomethine ylides, generated from the thermal or photochemical ring-opening of aziridines, with carbonyl compounds. nih.gov The azomethine ylide acts as a 1,3-dipole that reacts with the C=O double bond of an aldehyde or ketone, which serves as the dipolarophile, to form the five-membered oxazolidine ring. This reaction is a powerful tool for constructing substituted oxazolidines with control over stereochemistry. While less common than cycloadditions with alkenes, this method provides access to heteroatomic heterocycles of significant interest. nih.gov

Pyrrolidine (B122466) Derivatives via 1,3-Dipolar Cycloaddition

One of the most well-established applications of aziridine-2,3-dicarboxylates is the synthesis of highly substituted pyrrolidine rings. This is achieved through a 1,3-dipolar cycloaddition reaction. rsc.org Thermolysis of the aziridine generates a reactive azomethine ylide intermediate. This 1,3-dipole can then be trapped in situ by a variety of dipolarophiles, such as activated alkenes, to yield functionalized pyrrolidines. nih.gov

A notable application of this strategy is the reaction of diethyl 1-phenylaziridine-2,3-dicarboxylate with 3-ylideneoxindoles. This reaction produces structurally complex and pharmacologically relevant spirooxindole-pyrrolidines in good yields and with high diastereoselectivity. nih.gov The reaction proceeds smoothly under thermal conditions, with toluene (B28343) often being the solvent of choice. nih.gov

| Entry | Dipolarophile (Substituent) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1-benzyl-3-(phenyl)methyleneindolin-2-one | Toluene | 95 | >20:1 |

| 2 | 1-methyl-3-(phenyl)methyleneindolin-2-one | Toluene | 92 | >20:1 |

| 3 | 3-(phenyl)methyleneindolin-2-one | Toluene | 85 | >20:1 |

| 4 | 1-benzyl-3-(4-chlorophenyl)methyleneindolin-2-one | Toluene | 93 | >20:1 |

| 5 | 1-benzyl-3-(4-methylphenyl)methyleneindolin-2-one | Toluene | 94 | >20:1 |

Table 1: Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition of Diethyl 1-phenylaziridine-2,3-dicarboxylate. nih.gov

Piperazine (B1678402) Precursors

Aziridines are recognized as valuable precursors for the synthesis of piperazines, a six-membered heterocyclic motif prevalent in many pharmaceuticals. metu.edu.trmetu.edu.tr The synthetic strategy generally involves the dimerization of an aziridine derivative or the reaction of an aziridine with a two-carbon synthon containing two nucleophilic or electrophilic sites. Aziridine-fused piperazine precursors, though rare due to high ring strain, represent potential intermediates that can be converted into functionalized piperazine structures. metu.edu.tr While the general synthetic utility is established, specific examples detailing the conversion of 2,3-diethyl aziridine-2,3-dicarboxylate into piperazine derivatives are not extensively documented in the reviewed literature.

Isoquinoline (B145761) Derivatives

The synthesis of isoquinoline derivatives can be achieved using aziridines as key building blocks. researchgate.net One prominent method involves the Lewis acid-catalyzed reaction of N-tosylaziridines with homophthalic anhydride, leading to 3,4-dihydroisoquinoline (B110456) derivatives. Another approach is the cascade ring-opening/cyclization of aziridines. For instance, the reaction of aziridines with 2-alkynylbenzaldehydes, often catalyzed by transition metals, can yield substituted isoquinolines. The aziridine serves as the nitrogen source for the heterocyclic ring. researchgate.net Furthermore, the generation of isoquinolinium ylides, followed by a [3+2] cycloaddition, is a related powerful method for constructing fused pyrrolo[2,1-a]isoquinoline (B1256269) systems. mdpi.com

Enantioselective Synthesis of α- and β-Amino Acid Derivatives

Chiral aziridine-2,3-dicarboxylates are exceptionally useful precursors for the enantioselective synthesis of non-proteinogenic α- and β-amino acids, which are important components of peptidomimetics and bioactive molecules. nih.govnih.gov The synthesis relies on the highly regio- and stereoselective nucleophilic ring-opening of the activated aziridine.

The outcome of the reaction—whether an α- or β-amino acid derivative is formed—depends on the site of nucleophilic attack. Attack at the C2 position (α to the ester group) leads to a β-amino acid derivative, while attack at the C3 position results in an α-amino acid derivative. The regioselectivity can be controlled by the choice of nucleophile, the substituents on the aziridine ring and nitrogen atom, and the reaction conditions. acs.org

For example, the reductive ring-opening of 3-substituted aziridine-2-carboxylates with reagents like samarium diiodide can be controlled to cleave the C–N bond, affording β-amino esters in high yields. acs.org The presence of an activating group on the aziridine nitrogen is crucial for achieving selective C–N bond cleavage over competing C–C bond cleavage. acs.org Peptidomimetic inhibitors based on the aziridine-2,3-dicarboxylate scaffold have been synthesized and shown to have significant antileishmanial activity, highlighting the biomedical importance of this class of compounds. nih.gov

| Nucleophile | Site of Attack | Product Type |

| Organocuprates (R₂CuLi) | C3 | α-Amino acid derivative |

| Hydrides (e.g., from SmI₂) | C2 or C3 (C-N cleavage) | β-Amino acid derivative |

| Thiols (RSH) | C2 or C3 | Thio-functionalized amino acid |

| Halides (X⁻) | C2 or C3 | Halo-functionalized amino acid |

Table 2: General Ring-Opening Reactions of Aziridine-2,3-dicarboxylates for Amino Acid Synthesis.

Aziridine-2-carboxylic Acid and its Role in Amino Acid Synthesis

Aziridine-2-carboxylic acids and their ester derivatives, such as this compound, are considered conformationally restricted analogues of both α- and β-amino acids. sciforum.net Their high reactivity makes them valuable synthetic intermediates for the preparation of a diverse array of amino acid derivatives. sciforum.netrsc.org The core strategy involves the regioselective ring-opening of the aziridine with various nucleophiles.

Research has demonstrated that N-activated aziridine-2-carboxylic esters can undergo ring-opening reactions to yield novel α-amino acids. For instance, (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid reacts regioselectively with higher-order cuprates to produce a variety of homochiral α-amino acids in good yields. rsc.org This highlights the utility of the aziridine core, shared by this compound, as a scaffold for introducing diverse side chains through carbon-carbon bond formation. rsc.org The synthetic utility is further underscored by the fact that aziridine-2-carboxylates can themselves be prepared from common amino acids like aspartic acid, establishing a close synthetic relationship. sciforum.net

Analogues of Diaminopimelic Acid (DAP)

Diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall in many bacteria, making its biosynthetic pathway an attractive target for new antibiotics. acs.orglongdom.org Aziridine-based compounds, including derivatives of this compound, have been stereoselectively synthesized to serve as analogues and potential inhibitors of enzymes in this pathway, such as DAP epimerase. rsc.orgrsc.orgresearchgate.net

One strategy involves the regio- and stereoselective ring opening of aziridines with nucleophiles to create DAP analogues. For example, oxygen nucleophiles have been used to prepare 4-oxa-diaminopimelic acid (oxa-DAP) derivatives, which are substrates for DAP epimerase. acs.org Furthermore, aziridine analogues of DAP have been synthesized and evaluated as inhibitors of this enzyme. rsc.orgresearchgate.net Specific examples include (2R,3S,3′S)-3-(3′-Aminopropane)aziridine-2,3′-dicarboxylate, which was found to be a reversible inhibitor of DAP epimerase, and (2S,4S)- and (2S,4R)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid, which acted as irreversible inhibitors. rsc.orgresearchgate.net These studies demonstrate the potential of the aziridine-dicarboxylate scaffold in designing enzyme inhibitors. longdom.orgrsc.org

| Compound Name | Inhibition Type | Target Enzyme | Reported Activity |

|---|---|---|---|

| (2R,3S,3′S)-3-(3′-Aminopropane)aziridine-2,3′-dicarboxylate | Reversible | DAP Epimerase | IC₅₀ value of 2.88 mM rsc.org |

| (2S,4S)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (LL-azi-DAP) | Irreversible | DAP Epimerase | Selectively binds to Cys-73 of the active site rsc.org |

| (2S,4R)-2-(4-Amino-4-carboxybutyl)aziridine-2-carboxylic acid (DL-azi-DAP) | Irreversible | DAP Epimerase | Binds to Cys-217 of the active site rsc.org |

Preparation of Optically Active Aspartic Acid

The chemical relationship between aziridine-dicarboxylates and aspartic acid is bidirectional. Not only can aziridines be synthesized from aspartic acid, but they can also serve as precursors for its synthesis. sciforum.net An asymmetric synthesis of N-substituted dimethyl aziridine-2,3-dicarboxylate has been achieved by reacting dimethyl meso-dibromosuccinate with an optically active amine (α-methylbenzylamine). oup.com The resulting optically active aziridine was subsequently converted through hydrogenolysis and hydrolysis into optically active aspartic acid, with reported optical purity reaching up to 37%. oup.com This process demonstrates that the chiral information can be transferred from a resolving agent to the aziridine ring and subsequently to the final amino acid product, showcasing a valuable application of the aziridine-2,3-dicarboxylate core in asymmetric synthesis. oup.com

Applications in Peptide Synthesis and Ligation Strategies

The electrophilic nature of the aziridine ring has been exploited in modern peptide chemistry for creating modified peptides and for developing novel ligation strategies. Aziridine-2-carboxylic acid and its derivatives serve as key intermediates in these processes. semanticscholar.org

Aziridine-Appended Peptides for Ligation

A novel "Aziridine-Mediated Ligation" strategy has been developed for the coupling of unprotected peptides. nih.govgoogle.com This method involves the synthesis of aziridine-containing peptides, which can be achieved through the copper(II)-promoted coupling of unprotected peptide thioacids with N-H aziridine-2-carbonyl peptides. nih.gov The resulting N-acylated aziridine-2-carbonyl peptides exhibit unique reactivity, allowing for subsequent regioselective and stereoselective nucleophilic ring-opening. nih.govresearchgate.net This process modifies the peptide at the ligation site and is compatible with various unprotected amino acid functionalities. nih.gov For instance, using water as the nucleophile results in a Xaa-Thr linkage. nih.gov This ligation method advantageously avoids the need for protecting groups and does not require a cysteine residue, overcoming some limitations of classical Native Chemical Ligation (NCL). google.com

Intermediates for Modified Peptides

Peptides incorporating an aziridine-2-carboxylic acid residue possess a unique electrophilic site that enables site-selective modification. nih.govresearchgate.netillinois.edu This feature has been utilized for conjugation with various thiol nucleophiles, both in solution and on solid support. nih.govresearchgate.net The development of solid-phase peptide synthesis methods allows for the efficient generation of peptides containing the aziridine moiety. semanticscholar.orgnih.gov The activated aziridine ring can then be opened by nucleophiles such as farnesyl thiol or biochemical tags, providing a convergent route to complex modified peptides and thioglycoconjugates. nih.govresearchgate.net This approach leverages the aziridine as a reactive "warhead" to introduce specific modifications into a peptide sequence. semanticscholar.org

Use as Chiral Ligands in Asymmetric Catalysis

Enantiopure aziridines have emerged as an important class of chiral ligands for asymmetric catalysis. researchgate.netmdpi.comsemanticscholar.orgmdpi.com The rigid three-membered ring structure, with a chiral center adjacent to the nitrogen donor atom, makes them alluring ligands for stereoselective transformations. mdpi.comsemanticscholar.org Aziridines functionalized with additional donor atoms, such as sulfur or oxygen, can act as effective bidentate or tridentate ligands for various metal catalysts. researchgate.netmdpi.comsemanticscholar.org

Chiral aziridine-containing ligands have been successfully applied in several types of asymmetric reactions:

Aldol (B89426) Condensations: Chiral iminophenol tridentate ligands derived from enantiopure aziridines and salicylaldehydes, when complexed with scandium or yttrium triflates, show excellent reactivity and enantioselectivities in the catalytic asymmetric aldol condensation of aldehydes and ketones. researchgate.net

Addition of Organozinc Reagents: Bidentate N,S-ligands based on an aziridine sulfide (B99878) structure have been evaluated in the addition of diethylzinc (B1219324) and phenylethynylzinc to aldehydes, achieving high enantiomeric ratios. mdpi.comsemanticscholar.org

Palladium-Catalyzed Reactions: These same N,S-ligands have also been used in palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). mdpi.comsemanticscholar.org

Rauhut–Currier Reaction: Chiral enantiomerically pure aziridines containing a phosphine (B1218219) moiety have been successfully applied as organocatalysts in asymmetric intramolecular Rauhut–Currier reactions, yielding products with high enantiomeric excess. mdpi.com

The effectiveness of these ligands is often influenced by both steric and electronic effects, which can be fine-tuned by modifying the substituents on the aziridine ring or the appended donor groups. mdpi.comsemanticscholar.org

| Reaction Type | Ligand Type | Metal/Catalyst | Outcome |

|---|---|---|---|

| Asymmetric Aldol Condensation | Aziridine-containing iminophenols (salazins) | Sc(OTf)₃, Y(OTf)₃ | Excellent reactivity and enantioselectivities researchgate.net |

| Addition of Diethylzinc to Aldehydes | Aziridine phenyl sulfides (N,S-ligands) | - | High enantiomeric ratio (up to 94.2:5.8) mdpi.comsemanticscholar.org |

| Asymmetric Allylic Alkylation | Aziridine phenyl sulfides (N,S-ligands) | Palladium | Effective in Tsuji-Trost reaction mdpi.comsemanticscholar.org |

| Intramolecular Rauhut–Currier Reaction | Aziridine phosphines | Organocatalyst | High chemical yields and enantiomeric excess (up to 98%) mdpi.com |

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 2,3-diethyl aziridine-2,3-dicarboxylate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or transition metal complexes) and controlled reaction conditions. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can optimize yield and stereoselectivity . Computational modeling of transition states using quantum chemical calculations (e.g., DFT) helps identify optimal chiral environments . Purification via chiral HPLC or crystallization ensures enantiomeric excess validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as aziridines are known respiratory irritants .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent moisture-induced degradation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and ester group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and aziridine ring vibrations .

- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) simulations to map ring-opening pathways under nucleophilic (e.g., amines) or electrophilic conditions .

- Transition State Analysis : Identify activation energies and regioselectivity trends using density functional theory (DFT) .

- Solvent Effects : Simulate solvent interactions (e.g., polar aprotic vs. protic) with COSMO-RS models to predict reaction rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via DFT) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by determining crystal structures .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange or tautomerism .

Q. How does the steric and electronic configuration of substituents influence the aziridine ring's stability in 2,3-diethyl derivatives?

- Methodological Answer :

- Steric Effects : Introduce bulky substituents (e.g., tert-butyl) at non-reactive positions to reduce ring strain and prevent polymerization .

- Electronic Tuning : Electron-withdrawing groups (e.g., nitro) stabilize the ring by reducing electron density, while electron-donating groups (e.g., methyl) increase reactivity .

- Kinetic Studies : Monitor ring-opening rates under acidic/basic conditions via stopped-flow spectroscopy to correlate substituent effects with stability .

Q. What role does this compound play in designing novel drug delivery systems, considering its chemical reactivity?

- Methodological Answer :

- Prodrug Activation : The aziridine ring’s nucleophilic susceptibility enables pH-responsive release of active drugs (e.g., anticancer agents) .

- Polymer Functionalization : Incorporate the compound into biodegradable polymers via ring-opening polymerization for controlled drug release .

- In Silico Toxicity Screening : Use ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to predict biocompatibility and optimize delivery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.